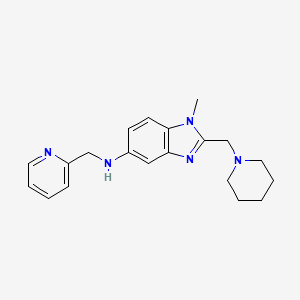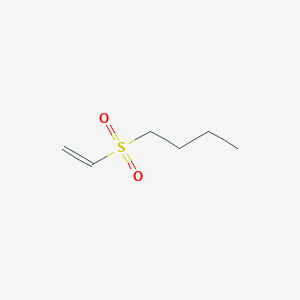![molecular formula C17H14FN5OS B11058551 3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B11058551.png)
3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a benzazepine core with a tetrazole and fluorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE involves multiple steps, starting with the preparation of the benzazepine core. This is typically achieved through a cyclization reaction involving an appropriate precursor. The tetrazole group is then introduced via a nucleophilic substitution reaction, often using sodium azide and a suitable halogenated precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener, more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives of the benzazepine core
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities[][9].
Mechanism of Action
The mechanism of action of 3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole group may interact with enzymes or receptors, while the fluorophenyl group could enhance binding affinity and specificity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
- 3-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE
Uniqueness
The presence of the fluorophenyl group in 3-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .
Properties
Molecular Formula |
C17H14FN5OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C17H14FN5OS/c18-12-6-8-13(9-7-12)23-17(20-21-22-23)25-15-10-5-11-3-1-2-4-14(11)19-16(15)24/h1-4,6-9,15H,5,10H2,(H,19,24) |
InChI Key |
NPKUWPSOTONKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SC3=NN=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11058471.png)
![4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole](/img/structure/B11058480.png)
![3-{4-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058483.png)

![N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11058491.png)
![[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11058494.png)
![Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11058497.png)
![6-(4-chlorophenyl)-3-(3-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058502.png)

![6-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058517.png)
![3-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058518.png)
![N-{[(4-butoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11058519.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide](/img/structure/B11058525.png)
![[1-(amino-kappaN)-N-[1-(amino-kappaN)ethyl]ethanaminiumato(2-)](dibutyl)boron](/img/structure/B11058526.png)
